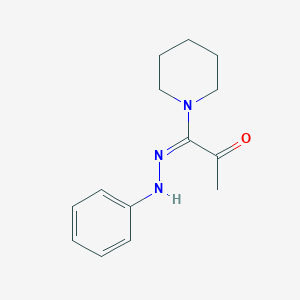
(1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one
Overview
Description
(1E)-1-(Phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a phenyl group attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one typically involves the condensation reaction between phenylhydrazine and a carbonyl compound, such as 1-piperidin-1-ylpropan-2-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The phenyl group or the piperidine ring can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
- Oxidized derivatives such as oximes.
- Reduced derivatives such as amines.
- Substituted products with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other hydrazone derivatives.
Biology: In biological research, (1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor agonists or antagonists, and other pharmacologically active agents.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (1E)-1-(Phenylhydrazinylidene)-1-morpholin-1-ylpropan-2-one
- (1E)-1-(Phenylhydrazinylidene)-1-pyrrolidin-1-ylpropan-2-one
- (1E)-1-(Phenylhydrazinylidene)-1-azepan-1-ylpropan-2-one
Comparison: Compared to its analogs, (1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one may exhibit unique properties due to the presence of the piperidine ring. This ring can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar hydrazones.
Properties
IUPAC Name |
(1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-12(18)14(17-10-6-3-7-11-17)16-15-13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3/b16-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFAXXTLNZJAC-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















